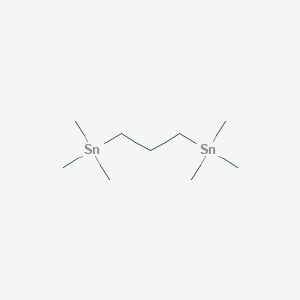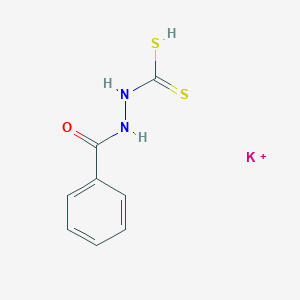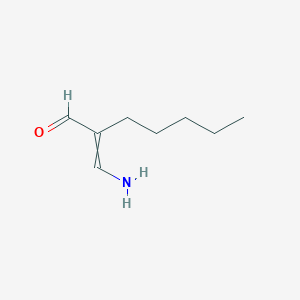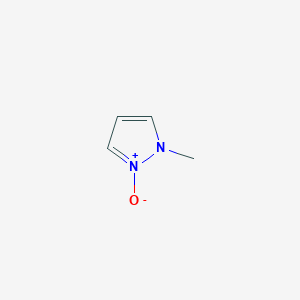
1H-Pyrazole, 1-methyl-, 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole, 1-methyl-, 2-oxide is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methyl group at the 1-position and an oxide group at the 2-position. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .
Vorbereitungsmethoden
The synthesis of 1H-Pyrazole, 1-methyl-, 2-oxide can be achieved through various methods. One common approach involves the cyclocondensation of 1,3-diketones with hydrazine monohydrate in ethanol . The reaction typically proceeds under mild conditions and yields the desired pyrazole derivative. Industrial production methods often involve multicomponent one-pot procedures, photoredox reactions, and transition-metal catalyzed reactions to improve efficiency and selectivity .
Analyse Chemischer Reaktionen
1H-Pyrazole, 1-methyl-, 2-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include bromine for oxidation and hydrazine for cyclocondensation.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole, 1-methyl-, 2-oxide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-Pyrazole, 1-methyl-, 2-oxide involves its interaction with molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological processes. For example, it has been shown to inhibit mitogen-activated protein kinase (MEK) pathways, which are involved in cell proliferation and differentiation .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazole, 1-methyl-, 2-oxide can be compared with other similar compounds, such as:
Pyrazoline: A reduced form of pyrazole, lacking aromaticity.
Pyrazolidine: Another reduced form, also non-aromatic.
Pyrazolone: An oxidized form of pyrazole. These compounds differ in their chemical properties and reactivity due to the presence or absence of conjugation and delocalization of electrons. The unique structure of this compound, with its methyl and oxide groups, imparts distinct chemical and biological properties, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
29184-68-7 |
|---|---|
Molekularformel |
C4H6N2O |
Molekulargewicht |
98.10 g/mol |
IUPAC-Name |
1-methyl-2-oxidopyrazol-2-ium |
InChI |
InChI=1S/C4H6N2O/c1-5-3-2-4-6(5)7/h2-4H,1H3 |
InChI-Schlüssel |
RBLLMCKHJFMEKO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC=[N+]1[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


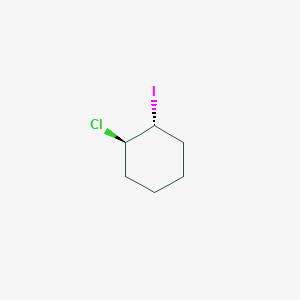
![1-Methyl-4-[(phenylsulfanyl)methanesulfonyl]benzene](/img/structure/B14677852.png)
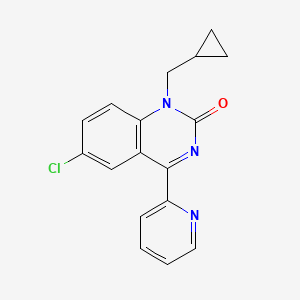

![4-[Acetyl(nitroso)amino]phenyl acetate](/img/structure/B14677866.png)
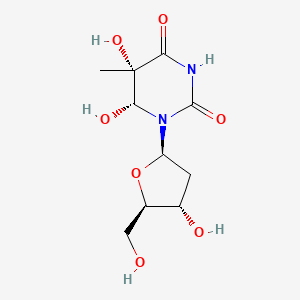
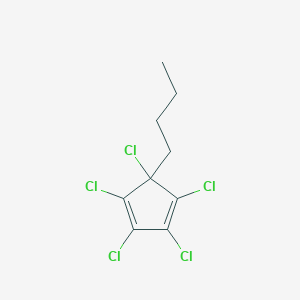
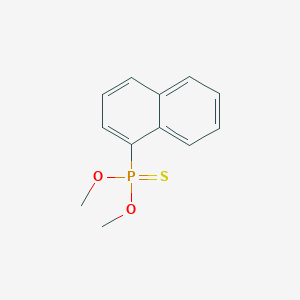
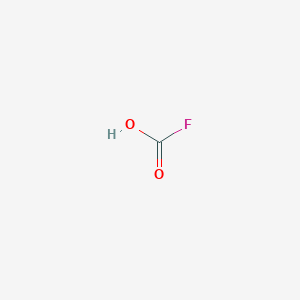
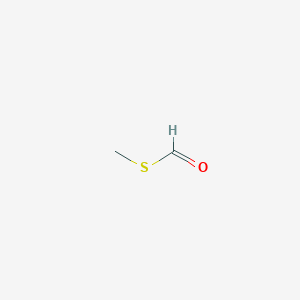
![12,14-dioxo-13-oxa-9,10-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,8,16-pentaene-16,17-dicarboxylic acid](/img/structure/B14677914.png)
